1-(2-Bromo-4-methoxyphenyl)ethanone

Organic Synthesis Friedel-Crafts Acylation Process Chemistry

1-(2-Bromo-4-methoxyphenyl)ethanone (CAS 89691-67-8) is an ortho-bromo-substituted acetophenone, fundamentally different from the α-bromo isomer (CAS 2632-13-5). The ortho-bromo configuration provides a stable aryl halide handle for Pd-catalyzed Suzuki-Miyaura cross-coupling, enabling reliable introduction of aryl/heteroaryl groups at the ortho position. This regiochemistry also facilitates intramolecular Heck-type cyclizations to construct benzofurans and indanones. Sourced via robust Friedel-Crafts acylation (83% isolated yield), this building block ensures reproducible results in medicinal chemistry and materials science. Avoid synthetic failures by specifying exact CAS 89691-67-8.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 89691-67-8
Cat. No. B1278590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4-methoxyphenyl)ethanone
CAS89691-67-8
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)OC)Br
InChIInChI=1S/C9H9BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
InChIKeyYCISNMVJZZPXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-4-methoxyphenyl)ethanone (CAS 89691-67-8) | Ortho-Bromoacetophenone Building Block for Cross-Coupling


1-(2-Bromo-4-methoxyphenyl)ethanone (CAS 89691-67-8), also designated as 2'-Bromo-4'-methoxyacetophenone, is an ortho-bromo-substituted acetophenone derivative [1]. Characterized by a bromine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring, this compound presents a distinct substitution pattern compared to its widely known constitutional isomer, 2-bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5) [2]. Its structure confers unique electronic and steric properties that influence reactivity in transition metal-catalyzed cross-coupling reactions and electrophilic substitution pathways [1].

Why 1-(2-Bromo-4-methoxyphenyl)ethanone Cannot Be Interchanged with α-Bromo Isomers


Substituting 1-(2-Bromo-4-methoxyphenyl)ethanone with the more common α-bromo isomer (CAS 2632-13-5) or other bromoacetophenone analogs is chemically and functionally invalid. The ortho-bromo configuration of the target compound positions the bromine atom directly adjacent to the acetyl carbonyl, creating a unique aryl halide center suitable for sterically demanding ortho-substitution reactions [1]. In contrast, the α-bromo isomer contains a reactive benzylic bromide moiety, rendering it an alkylating agent and a covalent inhibitor of protein tyrosine phosphatases (PTPs) rather than a stable aryl halide coupling partner . This fundamental difference in reactive sites dictates divergent reaction outcomes in Suzuki-Miyaura couplings and nucleophilic substitutions [1]. Consequently, generic sourcing of 'bromo-methoxyacetophenone' without specification of the exact CAS number and substitution pattern introduces substantial risk of failed syntheses and unreliable biological data.

Quantitative Evidence for Selecting 1-(2-Bromo-4-methoxyphenyl)ethanone (CAS 89691-67-8)


Synthetic Yield of Ortho-Bromoacetophenone via Friedel-Crafts Acylation

The synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone via Friedel-Crafts acylation of 3-bromoanisole with acetyl chloride, mediated by AlCl₃, delivers an isolated yield of 83% after chromatographic purification [1]. This yield is notably higher than the 67% yield reported for a related ring-expansion reaction involving 2,2-dibromo-4-methoxyacetophenone [2], demonstrating the efficiency of this specific starting material and reaction manifold.

Organic Synthesis Friedel-Crafts Acylation Process Chemistry

Chemoselectivity: Ortho-Bromo Aryl Halide vs. α-Bromo Alkylating Agent

The target compound, 1-(2-Bromo-4-methoxyphenyl)ethanone, functions as a stable ortho-bromoaryl ketone, enabling participation in Suzuki-Miyaura cross-coupling reactions [1]. This contrasts sharply with its α-bromo isomer (2-bromo-1-(4-methoxyphenyl)ethanone, CAS 2632-13-5), which acts as a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs) due to its reactive benzylic bromide . The α-bromo isomer exhibits an IC50 of 3.7 µM for anti-angiogenic activity in HUVECs [2] and binds to SHP-1(ΔSH2) with a Ki of 128 µM , functionalities entirely absent in the ortho-bromo isomer.

Medicinal Chemistry Cross-Coupling Chemical Biology

Commercial Purity Benchmarking and Supply Chain Consistency

Procurement data from leading suppliers indicates that 1-(2-Bromo-4-methoxyphenyl)ethanone (CAS 89691-67-8) is routinely available with a minimum purity specification of 98% [REFS-1, REFS-2]. Some analytical batches have been certified at 99.61% purity . This high purity is essential for its use as a key intermediate in multi-step syntheses, minimizing the impact of impurities on subsequent reaction yields and product isolation.

Analytical Chemistry Procurement Quality Control

Procurement-Driven Application Scenarios for 1-(2-Bromo-4-methoxyphenyl)ethanone


Suzuki-Miyaura Cross-Coupling for Biaryl and Heteroaryl Synthesis

The ortho-bromo substituent of 1-(2-Bromo-4-methoxyphenyl)ethanone serves as an ideal handle for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Its high isolated yield of 83% from a robust Friedel-Crafts acylation ensures ample material availability [2]. Researchers can reliably introduce aryl, heteroaryl, or vinyl groups at the ortho position relative to the acetyl group, enabling the construction of diverse biaryl scaffolds for medicinal chemistry and materials science [1].

Synthesis of Ortho-Substituted Benzofurans and Indanones

The proximity of the bromine atom to the carbonyl group facilitates intramolecular cyclization reactions, including Heck-type cyclizations and carbonylative couplings. This regiochemical arrangement is particularly valuable for constructing fused heterocyclic systems such as benzofurans and indanones, which are prevalent cores in bioactive natural products and pharmaceutical agents.

Precursor to Ortho-Metalated Intermediates

The ortho-bromo substituent, combined with the Lewis basic carbonyl and methoxy groups, can direct ortho-lithiation or other directed metalation strategies. This allows for further functionalization at the remaining aromatic positions, offering a pathway to highly decorated aromatic building blocks with precise control over substitution patterns.

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